

Assessing the Long-Term Safety and Efficacy of Carcinine Supplementation: A Comparative Guide

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Compound of Interest

Compound Name: Carcinine

Cat. No.: B1662310

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Introduction

Carcinine (β -alanylhistamine) is a naturally occurring dipeptide and a structural analog of the more extensively studied L-carnosine (β -alanyl-L-histidine). Both molecules possess significant antioxidant and anti-glycating properties, positioning them as compounds of interest for mitigating cellular stress and its downstream consequences. This guide provides a comprehensive comparison of **Carcinine** with its alternatives, focusing on long-term safety and efficacy, supported by available experimental data. Due to the limited long-term human data specifically for **Carcinine**, this guide draws upon preclinical findings and comparative studies with its close analog, Carnosine, to provide a thorough assessment.

Comparative Analysis of Carcinine and Alternatives

The primary alternatives to **Carcinine** supplementation include its close analog L-carnosine, other histidine-containing dipeptides such as anserine and homocarnosine, and the precursor amino acid β -alanine.

Quantitative Data Summary

The following tables summarize the available quantitative data on the safety and efficacy of **Carcinine** and its key alternatives.

Table 1: Long-Term Safety Data

Compound	Organism	Dosage	Duration	Key Findings	Reference
Carcinine	Mouse	Up to 1g/kg body weight (gavage)	Single dose	Well-tolerated with no adverse effects observed.	[1]
L-Carnosine	Human	Up to 10 g/day	4 weeks	Safe and well-tolerated. Doses of 15g resulted in a high frequency of adverse events (headache, nausea, paraesthesia).	[2]
β-Alanine	Human	4-6 g/day	Up to 24 weeks	Generally safe. The primary side effect is paraesthesia (tingling), which can be managed by using divided doses or sustained-release formulas. No long-term adverse effects on	[3] [4]

				health have been identified.
Anserine	-	-	-	Insufficient long-term safety data available.
Homocarnosine	-	-	-	Insufficient long-term safety data available.

Table 2: Efficacy Data

Compound	Model	Endpoint	Key Findings	Reference
Carcinine	Mouse (light-induced retinal degeneration)	Neuroprotection	Strongly protected against photoreceptor degeneration. Inhibited the decrease of RDH12 protein.	[1]
L-Carnosine	Human (Cognitive Decline)	Global cognitive function	Improved global cognitive function and verbal memory in elderly and MCI patients (1g/day for 12 weeks).	
L-Carnosine	Human (Type 2 Diabetes)	Inflammatory markers	No significant changes in inflammatory markers in individuals with prediabetes and well-controlled T2D (2g/day for 14 weeks).	
L-Carnosine	Animal (Ischemic Stroke)	Infarct volume	Reduced infarct volume by 29.4% in a meta-analysis of 8 studies.	
β-Alanine	Human (Exercise Performance)	Muscle carnosine levels, exercise capacity	Increases muscle carnosine concentrations and improves high-intensity	

			exercise performance.
Anserine	-	-	Limited efficacy data, primarily from preclinical studies suggesting antioxidant and anti-inflammatory effects.
Homocarnosine	Animal (Cerebral Ischemia)	Neuroprotection	Reduces infarct area and neurological deficit scores in a rat model.

Experimental Protocols

Carcinine Neuroprotection Study in Mouse Retina

- Objective: To evaluate the neuroprotective effect of **Carcinine** against light-induced retinal degeneration in mice.
- Animal Model: BALB/c mice.
- Treatment:
 - Intravitreal injection: 1 μ L of 2 M **Carcinine** in one eye and PBS in the contralateral eye.
 - Gavage: Administration of **Carcinine** at doses up to 1g/kg body weight.
- Experimental Procedure:
 - Following a 48-hour recovery period after injection, mice were exposed to bright light (4000 lux for 5 hours) to induce oxidative damage.
 - Retinal function was assessed by electroretinography (ERG).

- Histological analysis of retinal sections was performed to measure the thickness of the outer nuclear layer (ONL), an indicator of photoreceptor cell survival.
- Immunoblot analysis was used to quantify the levels of retinol dehydrogenase 12 (RDH12), a key enzyme in the visual cycle and a target of oxidative damage.
- Key Parameters Measured: ERG amplitudes (a- and b-waves), ONL thickness, and RDH12 protein levels.

L-Carnosine Safety and Tolerability Study in Healthy Humans

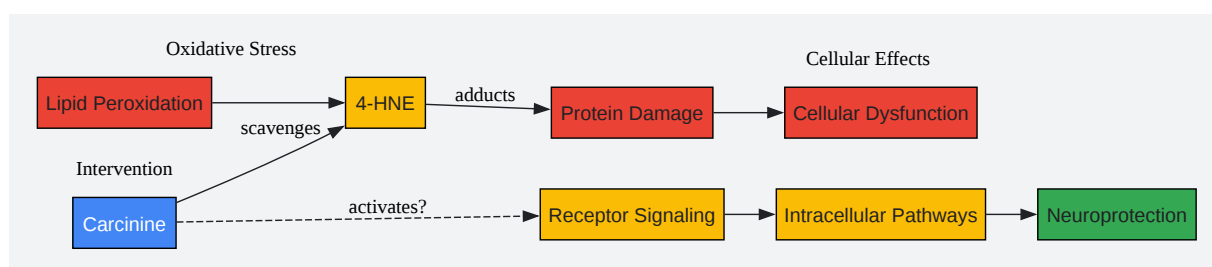
- Objective: To establish the safety, tolerability, and pharmacokinetics of oral L-carnosine in healthy volunteers.
- Study Design: Single dose-escalation study and a long-term (4-week) dosing study.
- Participants: Healthy adult volunteers.
- Treatment:
 - Dose-escalation: Single oral doses of L-carnosine.
 - Long-term: 5g of L-carnosine twice daily for 4 weeks.
- Experimental Procedure:
 - Participants received escalating single doses of oral L-carnosine.
 - Safety and tolerability were monitored through the recording of adverse events.
 - Blood samples were collected at various time points to determine the pharmacokinetic profile of L-carnosine and its metabolites.
 - For the long-term study, participants self-administered L-carnosine for 4 weeks, with safety monitoring.

- Key Parameters Measured: Incidence and severity of adverse events, plasma concentrations of L-carnosine, β -alanine, and L-histidine.

Signaling Pathways and Mechanisms of Action

Carcinine's Proposed Mechanism of Action

Carcinine's protective effects are believed to stem from its ability to scavenge reactive aldehydes, such as 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation. By forming an adduct with 4-HNE, **Carcinine** neutralizes its reactivity, preventing it from damaging cellular components like proteins. Additionally, it is hypothesized that **Carcinine** may exert its effects through receptor-mediated signaling pathways, though the specific receptors and downstream cascades are yet to be fully elucidated.

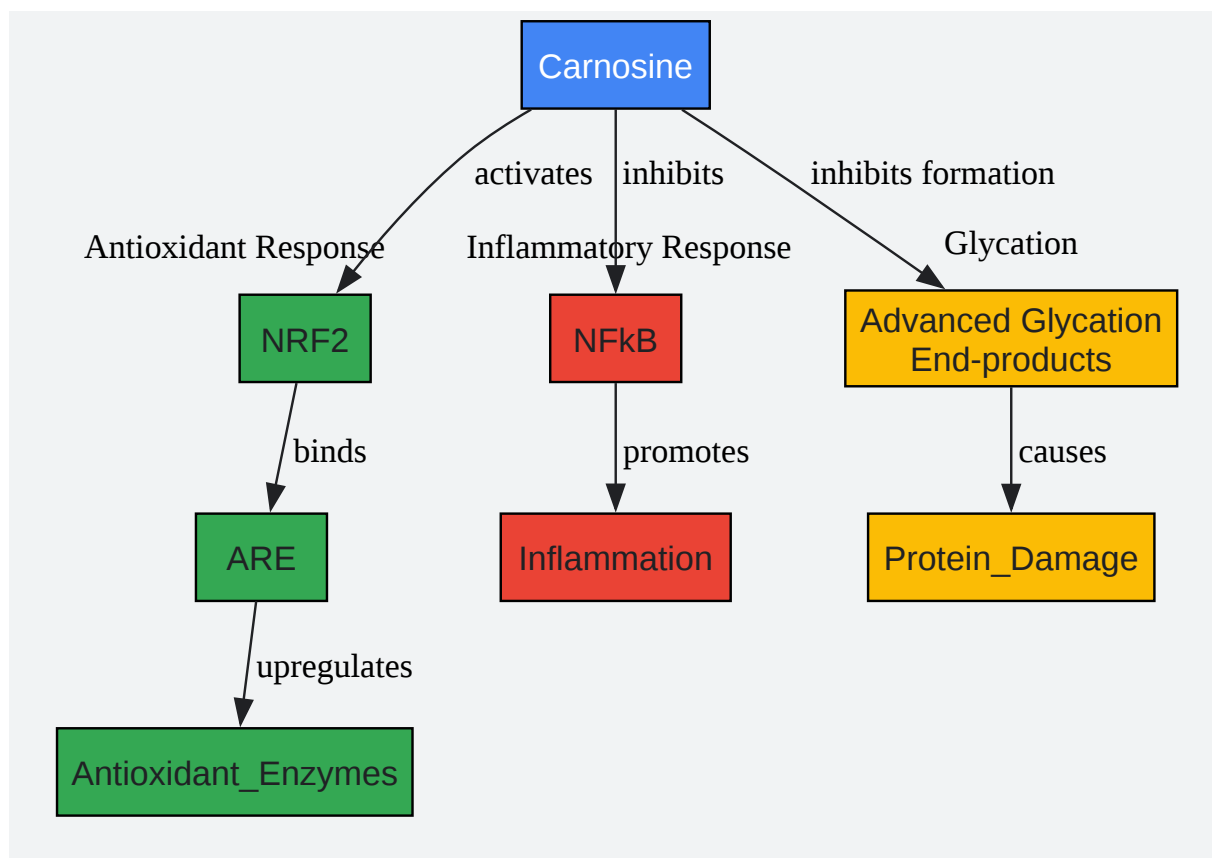


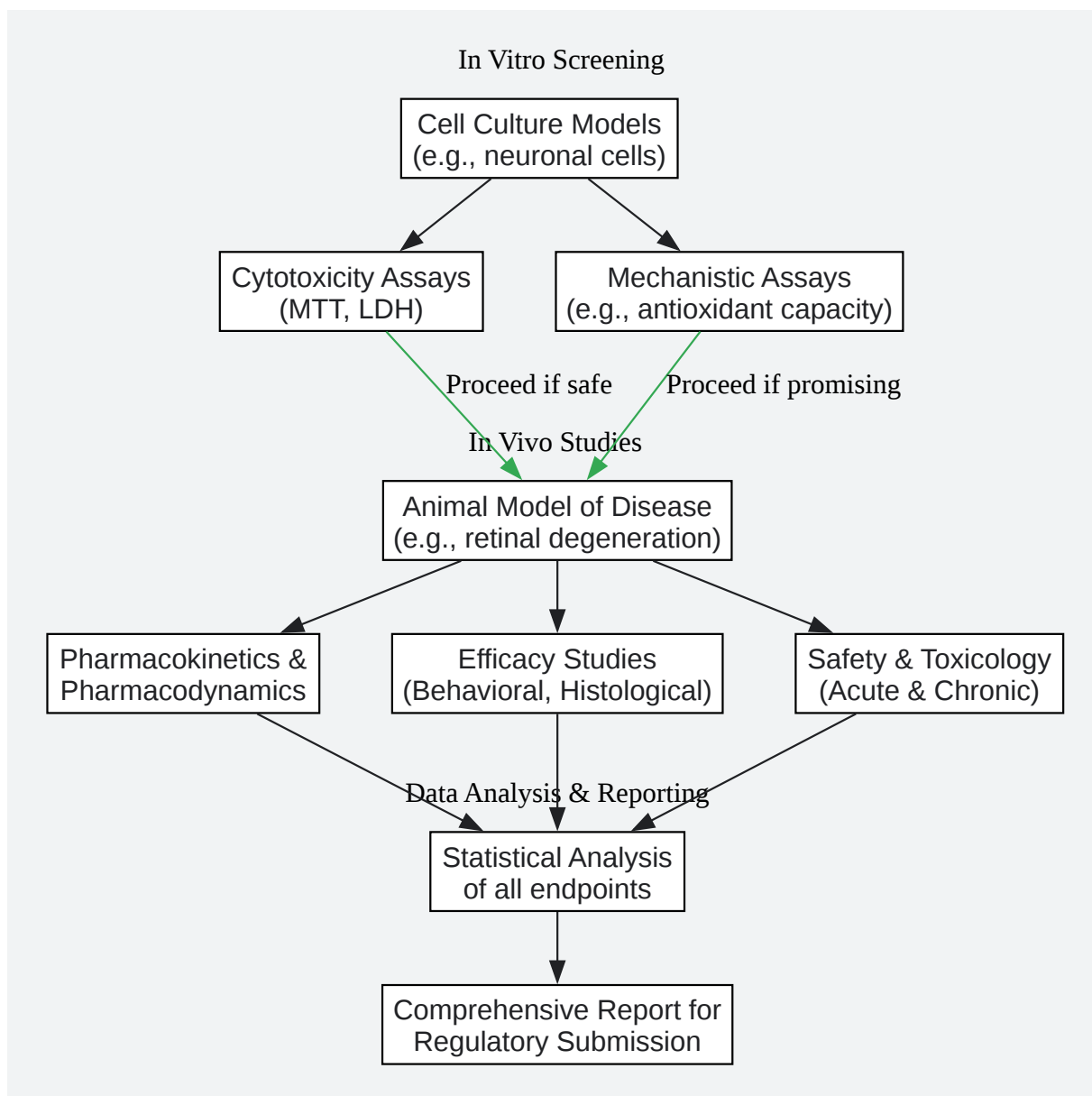
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Caption: Proposed mechanism of **Carcinine's** neuroprotective action.

L-Carnosine's Signaling Pathways

L-Carnosine has been shown to modulate several key signaling pathways involved in cellular protection and metabolism. It can activate the NRF2 antioxidant response element pathway, leading to the upregulation of antioxidant enzymes. It has also been implicated in the inhibition of NF- κ B signaling, thereby reducing inflammation. Furthermore, its anti-glycating properties are well-documented.





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